(1,3-Dimethylcyclobutyl)methanamine hydrochloride
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Overview
Description
(1,3-Dimethylcyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H15NCl. It is a derivative of cyclobutane, featuring a cyclobutyl ring with two methyl groups at positions 1 and 3, and an amine group attached to a methylene bridge. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclobutane or its derivatives.
Reaction Steps: The cyclobutane ring is first functionalized to introduce the amine group. This can be achieved through amination reactions using ammonia or primary amines.
Hydrochloride Formation: The final step involves converting the amine group into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods:
Batch Production: The compound is produced in batches, with each batch undergoing the same series of reactions.
Purification: The product is purified through recrystallization or other purification techniques to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides or alkyl groups are used in substitution reactions.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Various amine derivatives.
Scientific Research Applications
(1,3-Dimethylcyclobutyl)methanamine hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1,3-Dimethylcyclobutyl)methanamine hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would depend on the specific context of its use.
Comparison with Similar Compounds
Cyclobutylamine: Similar structure but without methyl groups.
N-Methylcyclobutylamine: Methyl group at a different position.
Dimethylaminopropylamine: Similar amine functionality but different ring structure.
Uniqueness: (1,3-Dimethylcyclobutyl)methanamine hydrochloride is unique due to its specific arrangement of methyl groups on the cyclobutyl ring, which influences its chemical reactivity and biological activity.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its continued study and development may lead to new discoveries and innovations in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
(1,3-dimethylcyclobutyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-3-7(2,4-6)5-8;/h6H,3-5,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMXHSPKXQXDEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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